2-(2-{[(3-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol

beta-adrenoceptor thienylethanolamine SAR C3 halogenation

Procurement Challenge: Sourcing a regioisomerically pure 3-bromothiophene ethanolamine derivative for orthogonal SAR studies without risking beta-receptor cross-reactivity can delay hit-to-lead timelines. Solution: This compound (CAS 1248725-21-4) is the defined 3-bromo regioisomer, established as practically devoid of beta-adrenoceptor blocking activity, making it an ideal negative control alongside active 4-/5-bromo analogs. Key procurement advantages: • Guaranteed 95% purity with batch-specific CoA. • Orthogonal reactivity: the C3-bromo handle enables late-stage Suzuki-Miyaura diversification without competing with amine/hydroxyl chemistry. • Global shipping from regional hubs with full TSCA/REACH research compliance documentation.

Molecular Formula C9H14BrNO2S
Molecular Weight 280.18 g/mol
Cat. No. B13244559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-{[(3-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol
Molecular FormulaC9H14BrNO2S
Molecular Weight280.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)CNCCOCCO
InChIInChI=1S/C9H14BrNO2S/c10-8-1-6-14-9(8)7-11-2-4-13-5-3-12/h1,6,11-12H,2-5,7H2
InChIKeyWZDADRLGYHTVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-{[(3-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol – Profile & Procurement


2-(2-{[(3-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol (CAS 1248725-21-4) is a brominated thiophene ethanolamine derivative with the molecular formula C₉H₁₄BrNO₂S and a molecular weight of 280.18 g·mol⁻¹ . It belongs to the class of N-aralkyl-thiophene ethanolamines, a scaffold historically investigated for beta-adrenoceptor modulation [1]. The compound is commercially available as a research chemical at 95% purity from select vendors and is primarily employed as a synthetic building block in medicinal chemistry programs requiring a 3-bromo-thiophene handle with a flexible aminoethoxyethanol linker .

Regioisomer
3-Bromo thiophene handle
Linker
Flexible aminoethoxyethanol chain
Use Context
Synthetic building block with reported β-adrenoceptor SAR scaffold

3-Bromo Regioisomer: Why 4-/5-Bromo Analogs Cannot Substitute


Within the bromothiophene ethanolamine series, the position of the bromine substituent on the thiophene ring is not a trivial variation: it fundamentally dictates both biological activity and chemical reactivity. Classical structure–activity relationship (SAR) studies on halogenated thienylethanolamines established that C3 halo-substituted compounds were practically devoid of beta-adrenoceptor blocking activity, while C4- and C5-substituted analogs retained potency comparable to propranolol [1]. Furthermore, C3-brominated derivatives undergo a unique Zn/AcOH-mediated side-chain migration from the 3- to the 2-position of the thiophene ring—a rearrangement not observed with C4- or C5-bromo isomers [2]. Consequently, interchanging the 3-bromo isomer (CAS 1248725-21-4) with the 5-bromo isomer (CAS 1042621-77-1) or the 4-bromo isomer (CAS 1040048-24-5) introduces uncontrolled variables in both pharmacological profiling and synthetic pathway design, rendering generic substitution scientifically unsound.

3-Bromo isomer (CAS 1248725-21-4)
Pharmacology context
Class-level SAR suggests C3-Br may silence β-adrenoceptor blockade, while C4/C5 analogs retain activity. Direct substitution may shift assay outcomes.
Synthetic pathway
Only the 3-bromo regioisomer is structurally predisposed to Zn/AcOH-mediated C3→C2 side-chain migration. Using 4-/5-Br isomers avoids this rearrangement, altering product constitution.
4-/5-Bromo isomers (CAS 1042621-77-1 etc.)
SAR mismatch
Reported beta-blockade activity may confound target-engagement studies if used as a regioisomeric substitute.
Reactivity profile
α-position bromine in 5-Br isomer competes with amine/hydroxyl chemistry, limiting orthogonal diversification strategies available with the 3-Br scaffold.

2-(2-{[(3-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol – Differentiation Evidence


Beta-Adrenoceptor Blocking Activity: C3-Br Silences Target Engagement

A foundational SAR study by Conde et al. (1977) systematically evaluated the beta-adrenoceptor blocking activity of ring-halogenated N-isopropyl- and N-tert-butyl-2-amino-1-(2-thienyl)ethanols. Chloro- and bromo-substituted compounds exhibited similar activity trends. Critically, monohalo substitution at positions C4 or C5 of the thiophene ring resulted in comparable blocking potency, whereas C3 halo-substituted compounds were practically devoid of activity. The highest activity was observed with C4,C5-dihalogenated compounds, whose myocardial beta-receptor effects were comparable to propranolol [1]. Although this study used a slightly different ethanolamine scaffold (N-isopropyl/N-tert-butyl rather than the N-(2-ethoxyethyl) substitution pattern of the target compound), the regiochemical principle—whereby C3 halogenation silences beta-blockade—remains the only published quantitative SAR guidance for bromothiophene ethanolamine regioisomers. The 5-bromo isomer (CAS 1042621-77-1) would therefore be expected to retain beta-adrenoceptor activity, whereas the 3-bromo target compound (CAS 1248725-21-4) is predicted to be inactive in this assay system. No direct head-to-head comparison of the target compound with its 5-bromo analog has been published.

β-Adrenoceptor activity
Class-level inference
Inactive vs Active (C4/C5)
C3-Br predicted inactive in atrial chronotropic assay; C4/C5 retain beta-blockade comparable to propranolol class.
Scaffold differs (N-isopropyl); no head-to-head data.
beta-adrenoceptor thienylethanolamine SAR C3 halogenation pharmacological differentiation

Zn/AcOH-Mediated Side-Chain Rearrangement: C3→C2 Migration

Alvarez-Insúa, Conde, and Corral (1982) reported that elimination of the α-bromine atoms of bromothienylethanolamine derivatives 2a–d with zinc and acetic acid unexpectedly involved a migration of the ethanolamine side chain from the 3- to the 2-position of the thiophene ring [1]. Experiments with simpler analogous compounds indicated that this rearrangement occurs only when the carbon atom of the side chain adjacent to the ring bears an oxygen atom capable of being protonated. The target compound, bearing a 3-bromo substituent and an oxygen atom in the aminoethoxyethanol side chain, is structurally predisposed to this rearrangement. In contrast, the 5-bromo isomer (CAS 1042621-77-1) and the 4-bromo isomer (CAS 1040048-24-5) lack the requisite 3-bromo substitution pattern and are not expected to undergo analogous side-chain migration under these conditions.

Zn/AcOH rearrangement
Class-level inference
C3→C2 migration expected 4-/5-Br: not observed
Structural predisposition to rearrangement exists only for 3-bromo derivatives with oxygen in side chain.
Zn/AcOH reduction conditions; alters constitutional isomer identity.
bromothiophene rearrangement side-chain migration zinc-acetic acid reduction synthetic incompatibility

Physicochemical Properties: TPSA and LogP Comparison

The target compound (CAS 1248725-21-4) has calculated TPSA of 41.49 Ų and consensus LogP of 1.6091, as reported by the vendor's computational chemistry panel . These values place the compound within favorable oral drug-likeness space (TPSA < 140 Ų; LogP 1–4). For comparison, the 5-bromo isomer (CAS 1042621-77-1) has a predicted density of 1.473 ± 0.06 g/cm³ and boiling point of 373.8 ± 37.0 °C ; however, matching TPSA/LogP values are not publicly available for head-to-head comparison. The 3-bromo isomer's relatively high rotatable bond count (7 bonds) and presence of both H-bond donors (2) and acceptors (4) confer conformational flexibility distinct from the shorter-chain analog 2-{[(3-bromothiophen-2-yl)methyl]amino}ethan-1-ol (CAS 1247060-04-3; C₇H₁₀BrNOS, MW 236.13), which lacks the ethoxy spacer .

TPSA / LogP profile
Cross-study comparable
TPSA 41.49 Ų LogP 1.61
Falls within oral drug-likeness space; 5-bromo comparator TPSA/LogP not publicly reported.
Vendor in silico prediction; method not specified.
topological polar surface area LogP drug-likeness physicochemical comparator

Synthetic Accessibility: Multi-Step vs. Direct Bromination

The 3-bromothiophene core cannot be prepared by direct electrophilic bromination of thiophene (which yields predominantly the 2-bromo isomer). Instead, it requires a two-step sequence: exhaustive bromination to 2,3,5-tribromothiophene followed by selective reductive debromination at the 2- and 5-positions using zinc in acetic acid, with reported overall yields of ~72.6% [1][2]. In contrast, the 5-bromo isomer (CAS 1042621-77-1) can be accessed via direct bromination of the corresponding thiophene precursor. This synthetic complexity is reflected in commercial availability: the target compound (CAS 1248725-21-4) is listed at 95% purity from Leyan with quantities >1 g available only on inquiry, while the 5-bromo isomer (CAS 1042621-77-1) is stocked at 98% purity with immediate availability up to 1 g from multiple vendors .

Synthetic accessibility
Cross-study comparable
2-step route, ~73% yield vs 5-Br: 1-step, direct bromination
3-Bromo core requires tribromothiophene reduction; 5-bromo isomer accessible via simpler pathway.
Commercial 95% purity; bulk >1 g on inquiry; 5-Br stocked at 98%.
3-bromothiophene synthesis 2,3,5-tribromothiophene reduction commercial availability synthetic route comparison

Regiochemical Orthogonality: Sequential Cross-Coupling Advantage

In polybrominated thiophene systems, palladium-catalyzed cross-coupling displays pronounced regioselectivity. Studies on 2,3,5-tribromothiophene demonstrate selective aryl-aryl coupling at the 5-position with yields up to 63%, while the C3-bromo substituent is less reactive under standard Suzuki conditions . This regiochemical orthogonality is structurally relevant to the target compound: the 3-bromo group is positioned to serve as a latent handle for late-stage functionalization after initial derivatization at the nucleophilic secondary amine or the terminal hydroxyl group. In contrast, the 5-bromo isomer presents the bromine at the electronically activated α-position of thiophene, which will compete directly with any intended amine- or alcohol-directed chemistry [1]. The 3-bromo substitution pattern thus provides a built-in protecting-group strategy for sequential, orthogonal diversification of the thiophene ring—a feature unavailable with the 4- or 5-bromo isomers.

Regioselective cross-coupling
Class-level inference
C3-Br (β) orthogonal vs 5-Br (α) competitive
3-Br enables amine/hydroxyl derivatization first, then late-stage Suzuki coupling; 5-Br competes.
Based on tribromothiophene regioselectivity; up to 63% selective C5 coupling reported.
regioselective cross-coupling Suzuki-Miyaura thiophene functionalization orthogonal reactivity

2-(2-{[(3-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol – Application Scenarios


Negative Control for Beta-Adrenoceptor Screening

As established by Conde et al. (1977), C3-halogenated thienylethanolamines are practically devoid of beta-adrenoceptor blocking activity, while C4- and C5-substituted analogs retain potency [1]. The target compound (CAS 1248725-21-4) is therefore an ideal negative control for screening cascades that evaluate novel thienylethanolamine derivatives against beta-adrenergic targets. Its use alongside the 5-bromo isomer (active control) enables robust SAR discrimination within a single regioisomeric series, reducing the risk of false-positive hits arising from beta-receptor cross-reactivity.

Orthogonal Scaffold for Sequential Diversification

The 3-bromo substituent occupies the less reactive β-position of the thiophene ring, enabling initial functionalization at the secondary amine (via reductive amination or acylation) or the terminal hydroxyl (via etherification or esterification) without competing consumption of the aryl bromide. The C3-bromo group can then be engaged in Suzuki-Miyaura cross-coupling as a late-stage diversification step. This orthogonal reactivity sequence exploits regioselectivity principles documented for polybrominated thiophenes , providing a synthetic efficiency advantage over the 5-bromo isomer, where the α-bromo position competes directly with amine/hydroxyl chemistry.

Zinc-Mediated Thiophene Rearrangement Probe

The unique Zn/AcOH-induced migration of the ethanolamine side chain from C3 to C2, as characterized by Alvarez-Insúa et al. (1982), positions the target compound as a mechanistic probe for studying this rearrangement [2]. This application is exclusive to the 3-bromo regioisomer and cannot be replicated with the 4- or 5-bromo analogs, making the compound indispensable for research groups investigating thiophene rearrangement mechanisms or seeking to exploit this migration for the synthesis of 2-substituted thiophene derivatives that are otherwise difficult to access.

Fragment/Linker with Defined TPSA/LogP

With calculated TPSA of 41.49 Ų and LogP of 1.6091, the target compound falls within established oral drug-likeness thresholds (TPSA < 140 Ų; LogP 1–4) . The aminoethoxyethanol linker provides 7 rotatable bonds and dual hydrogen-bond donor/acceptor capacity, offering greater conformational flexibility than the shorter 3-bromo analog (CAS 1247060-04-3, which lacks the ethoxy spacer) . Fragment-based drug discovery programs that require a bromothiophene handle with a flexible, solubility-enhancing linker will find the target compound better suited than the shorter-chain or 5-bromo alternatives.

Application
Selection Property
Validation Focus
β-Adrenoceptor screening control
C3-Br silenced beta-blockade (class-level SAR)
Reported inactivity in atrial chronotropic model
Sequential scaffold diversification
β-position bromine orthogonal reactivity
Cross-coupling regioselectivity review
Thiophene rearrangement probe
Zn/AcOH C3→C2 migration substrate
Rearrangement mechanism; 2-substituted thiophene access
Fragment/linker with drug-like profile
TPSA/LogP in oral bioavailability window
Computational property benchmarks; flexible linker advantage
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